molecular formula C12H26O3P- B14292303 Butyl octan-2-ylphosphonate CAS No. 116116-20-2

Butyl octan-2-ylphosphonate

Cat. No.: B14292303
CAS No.: 116116-20-2
M. Wt: 249.31 g/mol
InChI Key: KVEJKOVVWWARAW-UHFFFAOYSA-M
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Description

Butyl octan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a butyl and an octan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl octan-2-ylphosphonate typically involves the reaction of butyl phosphonic acid with octan-2-ol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphonic acid and the alcohol. Common reagents used in this synthesis include hydrochloric acid (HCl) or bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl octan-2-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various phosphonate esters depending on the nucleophile used.

Scientific Research Applications

Butyl octan-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl octan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

  • Butyl phosphonate
  • Octyl phosphonate
  • Bisphosphonates

Comparison: Butyl octan-2-ylphosphonate is unique due to its specific combination of butyl and octan-2-yl groups, which confer distinct chemical and physical properties. Compared to butyl phosphonate and octyl phosphonate, it has a more complex structure, potentially leading to different reactivity and applications. Unlike bisphosphonates, which have two phosphonate groups, this compound has only one, which may result in different biological activities and therapeutic potentials .

Properties

CAS No.

116116-20-2

Molecular Formula

C12H26O3P-

Molecular Weight

249.31 g/mol

IUPAC Name

butoxy(octan-2-yl)phosphinate

InChI

InChI=1S/C12H27O3P/c1-4-6-8-9-10-12(3)16(13,14)15-11-7-5-2/h12H,4-11H2,1-3H3,(H,13,14)/p-1

InChI Key

KVEJKOVVWWARAW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)P(=O)([O-])OCCCC

Origin of Product

United States

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